

4-Bromo-2-fluoro-benzamidine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-benzamidine

Cat. No.: B1524185

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Abstract

This technical guide provides an in-depth overview of **4-Bromo-2-fluoro-benzamidine**, a halogenated aromatic building block of significant interest in medicinal chemistry and materials science. This document details its chemical identity, including its CAS number and structure, and presents a comprehensive analysis of its synthesis, physicochemical properties, reactivity, and potential applications. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their synthetic endeavors. Through a combination of established chemical principles and insights from contemporary research, this paper aims to be a critical resource for the effective utilization of **4-Bromo-2-fluoro-benzamidine**.

Introduction: The Strategic Importance of Halogenated Benzamidines

Benzamidine and its derivatives are a class of compounds recognized for their diverse biological activities and their utility as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of halogen atoms, such as bromine and fluorine, onto the aromatic ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.^{[1][2]} The presence of both a bromine and a fluorine atom in **4-Bromo-2-fluoro-benzamidine** offers a unique

combination of reactivity and modulatory effects, making it a valuable scaffold in drug discovery and the development of advanced materials.[3]

The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the construction of more complex molecular architectures. [3] The fluorine atom, with its high electronegativity and small size, can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.[2][4] This guide will delve into the specifics of **4-Bromo-2-fluoro-benzamidine**, providing the necessary technical details for its synthesis and application.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its successful application in research and development.

Chemical Structure and Identifiers

- Systematic Name: 4-Bromo-2-fluorobenzimidamide
- CAS Number: 1100752-71-3
- Molecular Formula: $C_7H_6BrFN_2$
- Molecular Weight: 217.04 g/mol
- Structure:

A hydrochloride salt of this compound is also commercially available with the CAS Number 1187927-25-8.

Physicochemical Properties (Predicted)

While extensive experimental data for **4-Bromo-2-fluoro-benzamidine** is not readily available in the literature, its key physicochemical properties can be predicted using computational models. These predictions provide valuable guidance for experimental design, including solvent selection and reaction condition optimization.

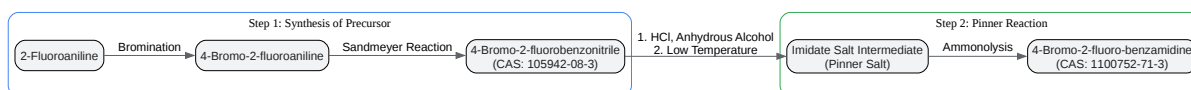
Property	Predicted Value	Notes
pKa	~10.5	The benzamidine moiety is basic.
LogP	~2.0	Indicates moderate lipophilicity.
Melting Point	>200 °C (as hydrochloride salt)	Typical for salt forms of organic bases.
Solubility	Soluble in polar organic solvents (e.g., methanol, DMSO).	Limited solubility in nonpolar solvents.

Note: These values are estimations and should be confirmed experimentally.

Synthesis of 4-Bromo-2-fluoro-benzamidine

The synthesis of **4-Bromo-2-fluoro-benzamidine** is most effectively achieved from its corresponding benzonitrile precursor, 4-Bromo-2-fluorobenzonitrile. The Pinner reaction, a classic and reliable method for converting nitriles to amidines, provides a robust synthetic route.^{[5][6][7]}

Synthetic Workflow Diagram



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Caption: Synthetic pathway for **4-Bromo-2-fluoro-benzamidine**.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-fluorobenzonitrile (Precursor)

The precursor, 4-Bromo-2-fluorobenzonitrile (CAS: 105942-08-3), can be synthesized from 2-fluoroaniline via a two-step process involving bromination followed by a Sandmeyer reaction.^[8]

- **Bromination of 2-Fluoroaniline:** To a solution of 2-fluoroaniline in a suitable solvent (e.g., dichloromethane), N-bromosuccinimide is added portion-wise at a controlled low temperature (e.g., 0 °C). The reaction is monitored by TLC until completion. The resulting 4-bromo-2-fluoroaniline is then isolated and purified.
- **Sandmeyer Reaction:** The purified 4-bromo-2-fluoroaniline is diazotized using sodium nitrite and a strong acid (e.g., sulfuric acid) at low temperatures. The resulting diazonium salt is then reacted with a solution of copper(I) cyanide to yield 4-Bromo-2-fluorobenzonitrile.

Step 2: Pinner Reaction for the Synthesis of **4-Bromo-2-fluoro-benzamidine**

This protocol is based on the well-established Pinner reaction methodology.^{[5][6]}

- **Formation of the Imidate Salt (Pinner Salt):** A solution of 4-Bromo-2-fluorobenzonitrile in an anhydrous alcohol (e.g., ethanol) is cooled to a low temperature (0-5 °C). Anhydrous hydrogen chloride gas is then bubbled through the solution until saturation. The reaction mixture is stirred at a low temperature, and the formation of the imidate hydrochloride (Pinner salt) as a precipitate is observed. Maintaining anhydrous conditions is crucial to prevent the formation of by-products.^[7]
- **Ammonolysis of the Imidate Salt:** The isolated Pinner salt is then treated with a solution of ammonia in an anhydrous alcohol. This step should also be carried out at a controlled low temperature to favor the formation of the amidine. The reaction mixture is stirred until the conversion is complete, as monitored by TLC.
- **Work-up and Purification:** The reaction mixture is then worked up by removing the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system to afford **4-Bromo-2-fluoro-benzamidine**, typically as its hydrochloride salt.

Reactivity and Potential Applications

The unique arrangement of functional groups in **4-Bromo-2-fluoro-benzamidine** dictates its reactivity and makes it a valuable intermediate in several areas of chemical synthesis.

Reactivity Profile

The reactivity of **4-Bromo-2-fluoro-benzamidine** is characterized by:

- **The Amidine Group:** This functional group is basic and can be protonated to form a salt. It can also participate in various cyclization reactions to form heterocyclic systems, which are prevalent in many biologically active molecules.
- **The Bromine Atom:** The C-Br bond is susceptible to a range of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents at the 4-position of the benzene ring, enabling the synthesis of a wide array of derivatives.^[9]
- **The Fluorine Atom:** The presence of the fluorine atom ortho to the amidine group can influence the reactivity of the aromatic ring and the acidity of the N-H protons of the amidine through inductive effects.

Applications in Medicinal Chemistry

Substituted benzamidines are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.^[10] **4-Bromo-2-fluoro-benzamidine** serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, fluorinated aromatic compounds are often incorporated into drug candidates to enhance their metabolic stability and binding affinity.^{[2][4]} The bromo-substituent allows for further elaboration of the molecular structure, which is a critical aspect of lead optimization in drug discovery.^[11]

Applications in Materials Science

The structural motifs present in **4-Bromo-2-fluoro-benzamidine** are also relevant in the field of materials science. The fluorinated and brominated benzene ring can be incorporated into polymers and organic electronic materials. For example, its precursor, 4-bromo-2-fluorobenzonitrile, is utilized in the synthesis of intermediates for Organic Light-Emitting Diodes (OLEDs).^[9]

Spectroscopic Characterization (Predicted)

While experimental spectra are not widely published, the expected NMR spectral data can be predicted based on the chemical structure. Online prediction tools can provide useful estimates for guiding characterization.^[12]

Predicted ^1H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amidine group. The aromatic region will be influenced by the coupling between the protons and the fluorine atom.

Predicted ^{13}C NMR Spectrum

The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon atoms attached to bromine and fluorine will exhibit characteristic shifts, and the C-F coupling will be observable.

Predicted ^{19}F NMR Spectrum

The fluorine NMR spectrum will show a single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine atom on the aromatic ring. Predicting ^{19}F NMR shifts can be complex, but computational methods can provide valuable approximations.^{[13][14]}

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling **4-Bromo-2-fluoro-benzamidine**. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

4-Bromo-2-fluoro-benzamidine is a strategically important synthetic intermediate with significant potential in drug discovery and materials science. Its unique combination of a reactive bromine atom, a modulating fluorine atom, and a versatile amidine group makes it a

valuable building block for the construction of complex and functionally diverse molecules. This technical guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic route, its reactivity profile, and its potential applications. By leveraging the information presented herein, researchers can effectively incorporate **4-Bromo-2-fluoro-benzamidine** into their synthetic strategies to advance their scientific and technological goals.

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References

- 1. nbinno.com [nbinno.com]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Bromo-2-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visualizer loader [nmrdb.org]
- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 14. chemrxiv.org [chemrxiv.org]

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